![molecular formula C23H19ClF3NO6S B2994250 2-[4-{[3-氯-5-(三氟甲基)-2-吡啶基]氧基}-2-(苯磺酰基)苯氧基]丙酸乙酯 CAS No. 338407-15-1](/img/structure/B2994250.png)

2-[4-{[3-氯-5-(三氟甲基)-2-吡啶基]氧基}-2-(苯磺酰基)苯氧基]丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

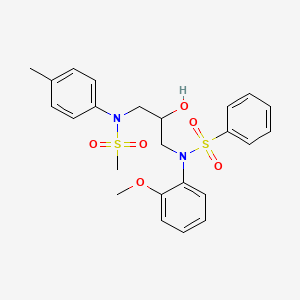

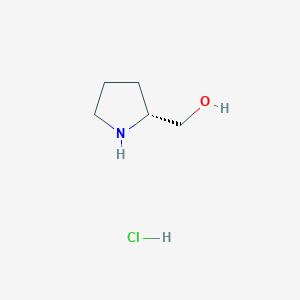

“Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate” is a complex organic compound . It has a molecular formula of C17H15ClF3NO4 . The compound is characterized by a pyridine ring (a basic aromatic heterocyclic organic compound) which is substituted with chloro and trifluoromethyl groups .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with a chloro group and a trifluoromethyl group . It also contains an ethyl group, a phenylsulfonyl group, and a propanoate group .科学研究应用

药物化合物中的多态性

多态性,即不同晶体形式的出现,是药物中影响药物物理和化学性质的关键因素。Vogt 等人(2013 年)对另一种化合物(盐酸乙基 3-{3-[((2R)-3-{[2-(2,3-二氢-1H-茚-2-基)-1,1-二甲基乙基]氨基}-2-羟基丙基)氧基]-4,5-二氟苯基}丙酸酯)的研究突出了使用光谱和衍射技术表征多晶型形式,这对于确保药物制剂的一致性和功效至关重要 Vogt、Williams、Johnson 和 Copley,2013 年。

合成技术

复杂有机化合物的合成涉及创新技术以实现高收率和区域选择性。朱等人(2003 年)展示了一种简便的膦催化 [4 + 2] 环化过程,用于合成四氢吡啶,这可以适用于相关化合物的合成,为复杂分子的高效合成方法提供了见解 朱、兰和权,2003 年。

化学反应和应用

特定酯与试剂反应形成具有材料科学和抗菌活性潜在应用的新型化合物,展示了化学反应在创造功能多样分子中的广泛效用。例如,2-氧代-3-(4-氧代-4H-色满-2-基)丙酸乙酯与 S-甲基异硫脲半氨基氢碘酸盐反应生成三嗪酮,突出了酯化合物在生成生物活性分子中的合成多功能性 Vetyugova、Nashtatik、Safrygin 和 Sosnovskikh,2018 年。

聚合物科学中的可再生结构单元

Trejo-Machin 等人(2017 年)讨论了使用苯乙酸等可再生酚类化合物合成苯并恶嗪聚合物的探索,表明 2-[4-{[3-氯-5-(三氟甲基)-2-吡啶基]氧基}-2-(苯磺酰基)苯氧基]丙酸乙酯在开发具有特定性能的新材料中具有潜力,强调了可持续方法在材料科学中的重要性 Trejo-Machin、Verge、Puchot 和 Quintana,2017 年。

未来方向

作用机制

Target of Action

The compound is a derivative of 2-phenoxypropanoic acid , which suggests that it may interact with similar biological targets.

Mode of Action

The compound contains a pyridinyl group, which is known to participate in various chemical reactions, including suzuki–miyaura coupling . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the structure and function of the target molecule .

Biochemical Pathways

The compound’s structure suggests that it may be involved in reactions at the benzylic position , which could potentially influence various biochemical pathways.

Pharmacokinetics

The compound’s structure, particularly the presence of a carboxylic acid group , suggests that it may be metabolized through common metabolic pathways involving carboxylic acids.

Result of Action

The compound’s potential involvement in reactions at the benzylic position suggests that it may induce changes in the structure and function of target molecules.

属性

IUPAC Name |

ethyl 2-[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClF3NO6S/c1-3-32-22(29)14(2)33-19-10-9-16(12-20(19)35(30,31)17-7-5-4-6-8-17)34-21-18(24)11-15(13-28-21)23(25,26)27/h4-14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXPSCKMSAMLKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClF3NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2994173.png)

![N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2994179.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2994180.png)

![(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2994182.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2994184.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2994186.png)

![2-(4-Methoxyphenyl)-3-(propylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2994190.png)